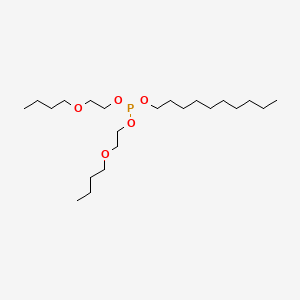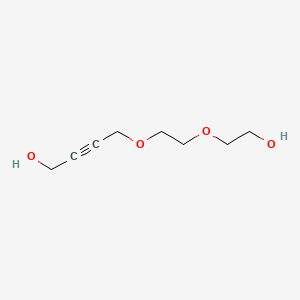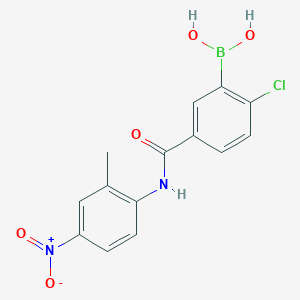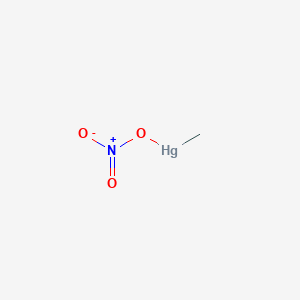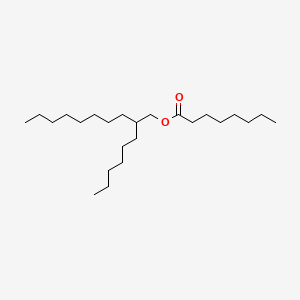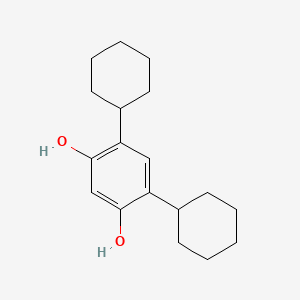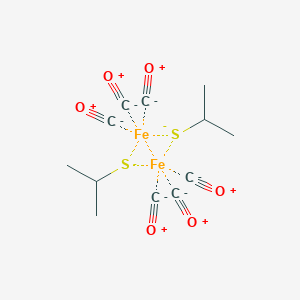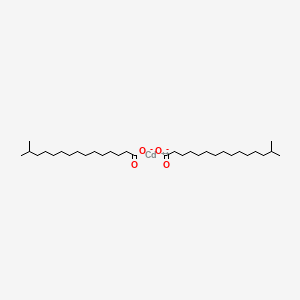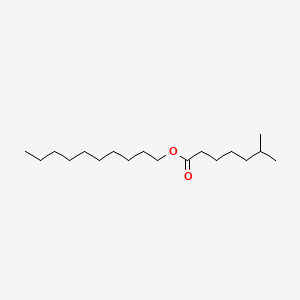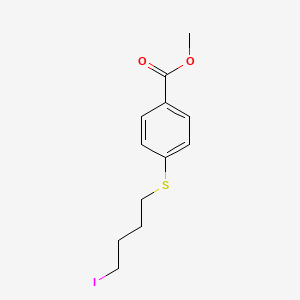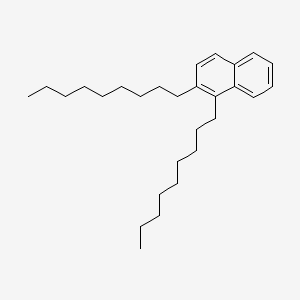
Dinonylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinonylnaphthalene is an organic compound that belongs to the class of aryl sulfonic acids. It is characterized by its high molecular weight and the presence of two nonyl groups attached to a naphthalene ring. This compound has gained significant attention due to its unique properties and wide range of applications, particularly in industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dinonylnaphthalene is typically synthesized through the alkylation of naphthalene with nonene in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Naphthalene} + \text{Nonene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where naphthalene and nonene are combined under controlled conditions. The reaction mixture is then subjected to sulfonation to produce this compound sulfonic acid, which is subsequently purified through solvent extraction and ion exchange techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Dinonylnaphthalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dinonylnaphthoquinone.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sulfuric acid and nitric acid are employed for sulfonation and nitration reactions, respectively.
Major Products:
Oxidation: Dinonylnaphthoquinone
Reduction: this compound hydro derivatives
Substitution: this compound sulfonic acid, this compound nitro derivatives
Wissenschaftliche Forschungsanwendungen
Dinonylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst and in the study of micelle formation in nonpolar solvents.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Wirkmechanismus
The mechanism of action of dinonylnaphthalene involves its ability to form micelles in nonpolar solvents. These micelles can encapsulate various substances, facilitating their transport and reaction. The compound’s sulfonic acid groups play a crucial role in its activity as a phase-transfer catalyst, enabling the transfer of ions between aqueous and organic phases .
Vergleich Mit ähnlichen Verbindungen
Didodecylnaphthalene sulfonic acid: Similar in structure but with dodecyl groups instead of nonyl groups.
Dinonylnaphthalene disulfonic acid: Contains two sulfonic acid groups, leading to different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring oil-soluble corrosion inhibitors and phase-transfer catalysts .
Eigenschaften
CAS-Nummer |
25358-55-8 |
|---|---|
Molekularformel |
C28H44 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
1,2-di(nonyl)naphthalene |
InChI |
InChI=1S/C28H44/c1-3-5-7-9-11-13-15-19-25-23-24-26-20-17-18-22-28(26)27(25)21-16-14-12-10-8-6-4-2/h17-18,20,22-24H,3-16,19,21H2,1-2H3 |
InChI-Schlüssel |
RAADJDWNEAXLBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


